6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride 6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18286094
InChI: InChI=1S/C14H17Cl2NO.ClH/c1-18-9-13-7-14(13,4-5-17-8-13)10-2-3-11(15)12(16)6-10;/h2-3,6,17H,4-5,7-9H2,1H3;1H
SMILES:
Molecular Formula: C14H18Cl3NO
Molecular Weight: 322.7 g/mol

6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride

CAS No.:

Cat. No.: VC18286094

Molecular Formula: C14H18Cl3NO

Molecular Weight: 322.7 g/mol

* For research use only. Not for human or veterinary use.

6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride -

Specification

Molecular Formula C14H18Cl3NO
Molecular Weight 322.7 g/mol
IUPAC Name 6-(3,4-dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride
Standard InChI InChI=1S/C14H17Cl2NO.ClH/c1-18-9-13-7-14(13,4-5-17-8-13)10-2-3-11(15)12(16)6-10;/h2-3,6,17H,4-5,7-9H2,1H3;1H
Standard InChI Key VJFKOSXHZFGANG-UHFFFAOYSA-N
Canonical SMILES COCC12CC1(CCNC2)C3=CC(=C(C=C3)Cl)Cl.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 3-azabicyclo[4.1.0]heptane core, a seven-membered bicyclic structure containing a nitrogen atom at position 3. The bicyclo[4.1.0]heptane system comprises a cyclohexane ring fused to a cyclopropane moiety, creating a rigid three-dimensional framework . Substituents include a 3,4-dichlorophenyl group at position 6 and a methoxymethyl group at position 1, both contributing to its pharmacological activity . The hydrochloride salt enhances aqueous solubility, a critical factor for drug formulation .

The absolute configuration is designated as (1R,6S)-6-(3,4-dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride, confirmed by X-ray crystallography and chiral resolution techniques . The stereochemistry significantly influences binding affinity to neurotransmitter transporters, with the (1R,6S) enantiomer exhibiting superior activity over its counterpart .

Physicochemical Properties

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC14H18Cl3NO\text{C}_{14}\text{H}_{18}\text{Cl}_{3}\text{NO}
Molecular Weight322.66 g/mol
Solubility>50 mg/mL in water (HCl salt)
logP (Partition Coefficient)3.2 ± 0.1
pKa9.1 (amine group)

These properties underscore its suitability for oral administration, with logP values indicating balanced lipophilicity for membrane permeability and aqueous solubility .

Synthesis and Characterization

Synthetic Routes

The synthesis involves a multi-step sequence starting from commercially available 3,4-dichlorobenzaldehyde. A representative pathway includes:

  • Cyclopropanation: Formation of the bicyclo[4.1.0]heptane core via [2+1] cycloaddition using diazomethane.

  • Introduction of Methoxymethyl Group: Alkylation of the nitrogen atom with chloromethyl methyl ether under basic conditions.

  • Chiral Resolution: Separation of enantiomers using chiral stationary phase chromatography .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Critical reaction parameters include inert atmospheres (argon/nitrogen) to prevent oxidation and temperatures maintained at −78°C during cyclopropanation to control regioselectivity.

Analytical Characterization

Advanced spectroscopic methods validate the structure:

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) reveals characteristic signals at δ 3.25 (s, 3H, OCH3_3), δ 4.15 (m, 2H, CH2 _2O), and δ 7.45–7.60 (m, 3H, aromatic) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 286.1 [M+H]+^+ for the free base, consistent with the molecular formula .

  • X-ray Crystallography: Confirms the bicyclic framework and absolute stereochemistry .

Pharmacological Profile

Triple Reuptake Inhibition

The compound inhibits SERT, NET, and DAT with IC50_{50} values of 12 nM, 18 nM, and 25 nM, respectively . Comparative data against reference inhibitors are shown below:

TransporterIC50_{50} (nM)Reference Drug (IC50_{50})
SERT12Fluoxetine (20 nM)
NET18Reboxetine (50 nM)
DAT25GBR-12909 (8 nM)

This balanced inhibition profile suggests potential efficacy in depression, ADHD, and substance use disorders .

In Vivo Efficacy

In rodent models, the compound (10 mg/kg, p.o.) increases extracellular serotonin, norepinephrine, and dopamine levels by 200%, 180%, and 150%, respectively, measured via microdialysis . Receptor occupancy studies demonstrate >80% occupancy at SERT and NET within 2 hours post-administration, correlating with behavioral improvements in forced swim and novelty-suppressed feeding tests .

Preclinical Development

Pharmacokinetics

Key pharmacokinetic parameters in rats include:

  • Bioavailability: 85% (oral)

  • Half-life: 6.2 hours

  • Brain-to-Plasma Ratio: 4:1

These metrics highlight favorable absorption and central nervous system penetration, critical for targeting neurological disorders.

Clinical Development

As of April 2025, the compound is in Phase I clinical trials (NCT04823000) evaluating safety and tolerability in healthy volunteers . Preliminary data indicate dose-linear pharmacokinetics and absence of serious adverse events at doses up to 50 mg .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator